REACTION_CXSMILES
|
C([N:3](CC)CC)C.[C:8](Cl)(=[O:11])[CH:9]=[CH2:10].[C:13](Cl)(=[O:17])[C:14](C)=[CH2:15]>>[CH2:10]=[CH:9][C:8]([NH:3][C:13]([CH:14]=[CH2:15])=[O:17])=[O:11]
|
Name
|
diamine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.23 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0.72 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)Cl
|
Name
|
|
Quantity
|
0.85 mL
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
DISTILLATION
|
Details
|
Briefly: PEG (or PEG-diamine) molecular weight 3400 (10 g, 5.88 mmol of functional group) was azeotropically distilled with 400 ml of toluene under argon
|
Type
|
CUSTOM
|
Details
|
removing ca. 100 ml of toluene
|
Type
|
TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
|
ADDITION
|
Details
|
Anhydrous dichloromethane (Aldrich) (ca. 50 ml) was added until the solution
|
Type
|
STIRRING
|
Details
|
The reaction was stirred in the dark, overnight under argon
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
The solutions were then filtered under vacuum
|
Type
|
CUSTOM
|
Details
|
the product was precipitated in diethyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
DISSOLUTION
|
Details
|
Next, 10 g of the product were dissolved in 10 ml of distilled water
|
Type
|
ADDITION
|
Details
|
adding 5 g of NaCl (the pH
|
Type
|
EXTRACTION
|
Details
|
The derivatives were then extracted 3 times with dichloromethane
|
Type
|
CUSTOM
|
Details
|
precipitated in diethyl ether
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=O)NC(=O)C=C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |